Genfatinib-d3 (Imatinib-d3)

Overview

Description

Genfatinib-d3 (Imatinib-d3) is an isotopically labeled compound of imatinib . Imatinib is a drug widely used to treat chronic myeloid leukemia and certain types of gastrointestinal tumors . It is a small molecule kinase inhibitor that is used in the treatment of a number of leukemias, myelodysplastic/myeloproliferative disease, systemic mastocytosis, hypereosinophilic syndrome, dermatofibrosarcoma protuberans, and gastrointestinal stromal tumors .

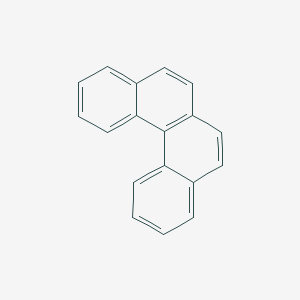

Molecular Structure Analysis

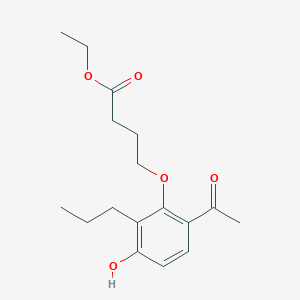

The molecular formula of Genfatinib-d3 (Imatinib-d3) is C29H28D3N7O . The molecular weight is 496.62 .

Physical And Chemical Properties Analysis

The molecular formula of Genfatinib-d3 (Imatinib-d3) is C29H28D3N7O . The molecular weight is 496.62 .

Scientific Research Applications

Cancer Research

Genfatinib-d3 is utilized in cancer research, particularly in studies involving kinase-dependent pathways. It serves as a reference compound in mass spectrometry to ensure the accuracy of analytical methods when quantifying Imatinib levels in biological samples . This is crucial for understanding the pharmacokinetics and therapeutic monitoring of Imatinib in cancer treatment.

Proteomics

In proteomics, Genfatinib-d3 is used as a biochemical tool to study protein expression and modification in response to kinase activity . Its role in signaling pathways can be elucidated by observing the changes in proteomic profiles upon treatment with Genfatinib-d3, providing insights into the molecular mechanisms of diseases.

Drug Development

Genfatinib-d3 aids in the development of new drugs by acting as a pharmacological probe to determine the efficacy and specificity of kinase inhibitors . It helps in the design of clinical trials by serving as an internal standard for the quantification of Imatinib, thereby supporting the development of targeted therapies.

Pharmacokinetics

The compound is instrumental in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Imatinib . By using Genfatinib-d3, researchers can accurately measure drug concentrations and study the effects of genetic polymorphisms on drug clearance and response.

Molecular Biology

In molecular biology, Genfatinib-d3 is used to investigate the role of tyrosine kinases in cellular processes . It helps in studying the epigenetic regulation of gene expression and the impact of kinase inhibition on cellular signaling networks, which is vital for understanding the pathogenesis of diseases.

Biochemistry

Genfatinib-d3 plays a significant role in biochemical assays to study enzyme kinetics and inhibition . It is used to characterize the substrate specificity and inhibition potency of kinases, which is essential for the discovery of new biochemical pathways and potential therapeutic targets.

Analytical Chemistry

In analytical chemistry, Genfatinib-d3 is used as a certified reference material for validating analytical methods such as liquid chromatography-mass spectrometry (LC-MS) . This ensures high precision and accuracy in the measurement of Imatinib in pharmaceutical formulations and biological matrices.

Clinical Trials

Although Genfatinib-d3 itself is not directly used in clinical trials, it supports the design and implementation of trials by providing a reliable standard for drug quantification . This helps in assessing the pharmacodynamics and pharmacokinetics of Imatinib in various phases of clinical research.

Mechanism of Action

Target of Action

Genfatinib-d3, also known as Imatinib-d3, is primarily targeted towards receptor tyrosine kinases such as c-Abl, Bcr-Abl, PDGFR, and c-Kit . These targets play a crucial role in cellular signaling pathways, regulating cell growth and proliferation .

Mode of Action

Imatinib-d3 inhibits the ligand-stimulated autophosphorylation of PDGFR and c-Kit . By binding to these kinases, it prevents their activation and subsequent triggering of downstream signaling pathways involved in cell proliferation and survival .

Biochemical Pathways

The inhibition of these kinases disrupts several biochemical pathways. For instance, the inhibition of Bcr-Abl kinase disrupts the Bcr-Abl signaling pathway, which is often overactive in certain types of leukemia . Similarly, the inhibition of PDGFR and c-Kit can affect various pathways involved in cell growth and proliferation .

Result of Action

The primary result of Genfatinib-d3’s action is the inhibition of cell proliferation. For example, it has been shown to inhibit the proliferation of Bcr-Abl-dependent R10 cells and HMC-1 cells expressing constitutively active c-Kit . This makes it a valuable tool in the treatment of diseases characterized by overactive cell proliferation, such as chronic myeloid leukemia .

Future Directions

The future of kinase drug discovery, including drugs like Genfatinib-d3 (Imatinib-d3), is promising. The challenge of drug resistance to kinase inhibitors is being met, and more than 70 new drugs have been approved since imatinib was approved in 2001 . These compounds have had a significant impact on the way in which we now treat cancers and non-cancerous conditions .

properties

IUPAC Name |

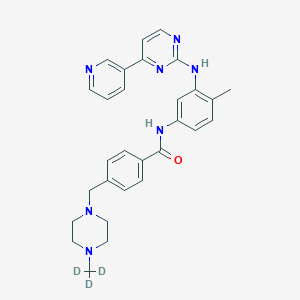

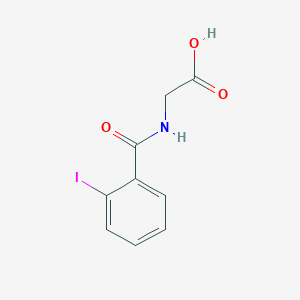

N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[[4-(trideuteriomethyl)piperazin-1-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N7O/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTUFNOKKBVMGRW-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Genfatinib-d3 (Imatinib-d3) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Imidazol-1-yl-5,8-dimethyl-[1,2,4]triazino[5,6-b]indole](/img/structure/B127207.png)

![(1S,1'S)-1,1'-Bis[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2,2'-bis[(S)-(dimethylamino)phenylme](/img/structure/B127233.png)